molecular formula C21H25NO2 B1222806 N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide

N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide

Cat. No. B1222806
M. Wt: 323.4 g/mol
InChI Key: IJUDGERWGNGOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide is a member of benzophenones.

Scientific Research Applications

Synthesis and Derivatives

N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide and its derivatives have been explored in various synthesis processes. For example, Owton et al. (1995) described the synthesis of an analogue of the osteoarthritis drug rhein, using a compound structurally related to N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide (Owton et al., 1995). Similarly, Ravinaik et al. (2021) synthesized a series of benzamides, including compounds structurally similar to N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide, for anticancer evaluation (Ravinaik et al., 2021).

Biological and Pharmacological Activities

Benzamides, including those structurally related to N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide, have been studied for various biological activities. Saeed et al. (2015) reported the synthesis of benzamide derivatives with potential biological applications, including activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).

Chemical Characterization and Synthesis Processes

Other studies focus on the chemical characterization and synthesis processes involving benzamides. For instance, Koide et al. (2002) described the asymmetric synthesis of axially chiral benzamides, demonstrating the versatility of these compounds in complex chemical syntheses (Koide et al., 2002).

properties

Product Name

N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diethyl-4-(2,4,6-trimethylbenzoyl)benzamide

InChI

InChI=1S/C21H25NO2/c1-6-22(7-2)21(24)18-10-8-17(9-11-18)20(23)19-15(4)12-14(3)13-16(19)5/h8-13H,6-7H2,1-5H3

InChI Key

IJUDGERWGNGOPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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